Deoxysepiapterin is a metabolite of the catabolism of tetrahydrobiopterin, present in variable amounts in various human biofluids (blood, urine, feces) and tissues (kidney, liver, adrenal, brain, and blood) . Its molecular formula is C9H11N5O2 .
A chemical synthesis of Deoxysepiapterin has been achieved from 7-alkylthio pteridines by homolytic nucleophilic acylation at C-6 and subsequent hydrolyses to 6-propionylpterin derivatives followed by desulfurizations with copper–aluminum alloy .
The molecular formula of Deoxysepiapterin is C9H11N5O2. It has an average mass of 221.216 Da and a monoisotopic mass of 221.091278 Da .
Deoxysepiapterin is a solid substance. Its molecular formula is C9H11N5O2, with an average molecular weight of 221.2159 and a monoisotopic molecular weight of 221.091274621 .
The synthesis of deoxysepiapterin can be achieved through various methods, with notable approaches including:
Deoxysepiapterin features a complex molecular structure characterized by its bicyclic arrangement. The structural details include:
The stereochemistry of deoxysepiapterin has been confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, revealing distinct spatial arrangements that influence its biological activity .
Deoxysepiapterin participates in several chemical reactions, primarily involving:
The mechanism of action for deoxysepiapterin primarily revolves around its role as a precursor in the biosynthesis of pigments within Drosophila. It acts through:
The precise biochemical pathways are still under investigation, but studies suggest that variations in these pathways can affect pigmentation patterns significantly .
Deoxysepiapterin has several scientific applications:
Deoxysepiapterin (2-Amino-6-propionyl-7,8-dihydropteridin-4(1H)-one) is a reduced pteridine derivative with the molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g/mol. Its IUPAC name defines the core structure: a pteridine ring system dihydro-substituted at positions 7 and 8, with an amino group at C2, a ketone at C4, and a propionyl (propanoyl) side chain at C6 [3] [8]. The SMILES notation (O=C(N=C(N)N1)C2=C1NCC(C(CC)=O)=N2
) and InChIKey (MXQYRFPIGKAGPW-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity [9].
Isomeric Variations:
Table 1: Key Structural Identifiers of Deoxysepiapterin
Property | Identifier |
---|---|
CAS Registry Number | 1797-87-1 |
Molecular Formula | C₉H₁₁N₅O₂ |
IUPAC Name | 2-Amino-6-propionyl-7,8-dihydropteridin-4(1H)-one |
Synonyms | Isosepiapterin; 2'-Deoxysepiapterin |
SMILES | O=C(N=C(N)N1)C2=C1NCC(C(CC)=O)=N2 |
InChIKey | MXQYRFPIGKAGPW-UHFFFAOYSA-N |
Deoxysepiapterin is a solid compound with a predicted density of 1.7 g/cm³ and a high boiling point (400.3°C at 760 mmHg), indicative of strong intermolecular interactions [5] [8]. Its low vapor pressure (1.29E-06 mmHg at 25°C) and flash point (195.9°C) classify it as non-volatile but thermally stable under ambient conditions [5].
Solubility and Reactivity:
Stability Considerations:
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Molecular Weight | 221.22 g/mol | - |
Density | 1.7 g/cm³ | Predicted |
Boiling Point | 400.3°C | 760 mmHg |
Flash Point | 195.9°C | - |
Vapor Pressure | 1.29 × 10⁻⁶ mmHg | 25°C |
LogP (Predicted) | -0.42 | ChemAxon ALOGPS |
Deoxysepiapterin belongs to the broader class of unconjugated pterins, sharing core features but differing in side chains and oxidation states:
Structural Comparisons:
Functional Differences:
Table 3: Structural and Functional Comparison of Key Pterins
Pterin | Side Chain at C6 | Oxidation State | Primary Biological Role |
---|---|---|---|
Deoxysepiapterin | -C(O)CH₂CH₃ | 7,8-Dihydro | Salvage pathway intermediate |
Sepiapterin | -C(O)CH(OH)CH₃ | 7,8-Dihydro | BH₄ biosynthesis precursor |
Biopterin | -CH(OH)CH(OH)CH₃ | Aromatic | Oxidized biomarker of BH₄ metabolism |
Tetrahydrobiopterin | -CH(OH)CH(OH)CH₃ | 5,6,7,8-Tetrahydro | Cofactor for hydroxylases and NO synthases |
Deoxysepiapterin serves as a scaffold for synthesizing derivatives with modified biological or physicochemical properties:
Reported Derivatives:
Pharmaceutical Polymorphs/Salts:While deoxysepiapterin itself lacks approved therapeutic use, its structural relative sepiapterin has patented crystalline forms (e.g., US11072614B2) for enhanced stability in BH₄-deficient disorder treatments [10]. Analogous salt forms (e.g., dihydrochloride) of related pterins (e.g., sapropterin) are clinically utilized, suggesting potential derivatization pathways for deoxysepiapterin [3].
Research Applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7